4-Cyanofuran-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

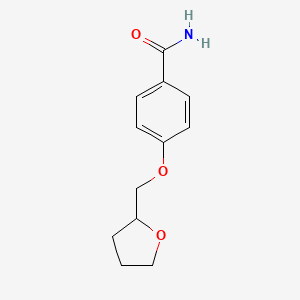

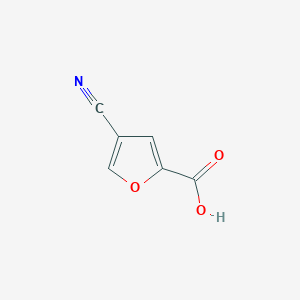

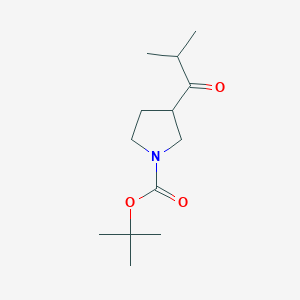

4-Cyanofuran-2-carboxylic acid (CFCA) is an organic compound with the molecular formula C6H3NO3 . It is an important building block for the synthesis of various chemical compounds.

Molecular Structure Analysis

The molecular structure of this compound consists of a furan ring with a cyano group at the 4-position and a carboxylic acid group at the 2-position .Physical And Chemical Properties Analysis

This compound is a solid under normal conditions . It has a molecular weight of 137.09 . The compound is typically stored in a dry environment at 2-8°C .Scientific Research Applications

Synthesis and Chemical Properties

4-Cyanofuran-2-carboxylic acid and its derivatives play a crucial role in the synthesis of complex organic molecules. For instance, derivatives of 4-aminofuroxan-3-carboxylic acid, obtained through reactions involving 4-Amino-3-cyanofuroxan, showcase the potential of cyanofuran compounds in creating novel heterocyclic structures (Andrianov, 1997). Similarly, the carbopalladation of nitriles has been employed to synthesize 3,4-disubstituted 2-aminonaphthalenes and 1,3-benzoxazine derivatives, demonstrating the versatility of cyanofuran derivatives in organic synthesis (Tian et al., 2003).

Biocatalyst Inhibition by Carboxylic Acids

The impact of carboxylic acids, including those related to cyanofuran structures, on biocatalysis has been studied to understand their inhibitory effects on microbes used in biotechnological applications. Such research is vital for developing strategies to enhance the robustness of microbial strains used in industrial processes (Jarboe et al., 2013).

Environmental Applications

Research into the adsorption properties of various materials for removing pesticides from aqueous solutions has implications for environmental cleanup and pollution control. For example, studies have shown the potential of using carbon slurry and other industrial wastes as effective adsorbents for pesticides like carbofuran, which indirectly relates to the broader context of cyanofuran derivatives in environmental science (Gupta et al., 2006).

Advances in C–CN Bond Formation

The versatility of the cyano group in cyanofuran compounds is highlighted by its role in facilitating transformations into a multitude of functional groups. This attribute makes cyanofurans valuable intermediates in the synthesis of natural scaffolds and practical synthetic compounds (Ping et al., 2016).

Biofuranic Compound Development

The assembly of bio-based compounds, such as 2,5-furandicarboxylic acid with metal ions to create metal-FDCA hybrids, showcases the potential of cyanofuran derivatives in developing materials with porous structures and acid-base bifunctionality. These materials have shown promise in redox conversion processes, underlining the significance of cyanofuran derivatives in sustainable chemistry applications (Li et al., 2017).

Safety and Hazards

The safety information for 4-Cyanofuran-2-carboxylic acid indicates that it may pose certain hazards. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name |

4-cyanofuran-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3NO3/c7-2-4-1-5(6(8)9)10-3-4/h1,3H,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRLAJNQYJPKTAK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(OC=C1C#N)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyrimidin-2-yloxy)piperidin-1-yl)ethanone](/img/structure/B2697842.png)

![N-(sec-butyl)-2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)acetamide](/img/structure/B2697845.png)

![2-((6-(Furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(3-nitrophenyl)ethanone](/img/structure/B2697846.png)

![N-((5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl)-2-phenylbutanamide](/img/structure/B2697847.png)

![2-methyl-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2697848.png)

![N-(2,3-dimethylphenyl)-2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2697851.png)